2-chloro-N-(2-methoxy-5-sulfamoylphenyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(2-methoxy-5-sulfamoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O4S/c1-16-8-3-2-6(17(11,14)15)4-7(8)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMDHZUSFBBXIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875876-40-7 | |
| Record name | 2-chloro-N-(2-methoxy-5-sulfamoylphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic route for 2-chloro-N-(2-methoxy-5-sulfamoylphenyl)acetamide involves the acylation of 2-methoxy-5-sulfamoylaniline with chloroacetyl chloride. This process is generally carried out under controlled conditions with the presence of a base to neutralize the hydrochloric acid formed during the reaction.
- Starting Materials: 2-methoxy-5-sulfamoylaniline and chloroacetyl chloride.
- Base: Triethylamine or similar organic bases to trap HCl.
- Solvent: Commonly polar aprotic solvents such as dichloromethane or acetonitrile.
- Temperature: Typically maintained at 0–25 °C during addition, followed by stirring at room temperature or slight heating to complete the reaction.
- Purification: Recrystallization from suitable solvents or chromatographic techniques.
This reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride, forming the amide bond and introducing the chloro substituent on the acetamide moiety.
Industrial Scale Preparation
Industrial production follows the same fundamental chemistry but optimizes parameters for scale-up:
- Use of industrial-grade reagents and solvents.
- Optimization of reaction time, temperature, and reagent stoichiometry to maximize yield and purity.
- Purification often involves large-scale recrystallization or chromatographic separation to meet quality standards.
- Process control includes monitoring of reaction exothermicity and efficient removal of by-products such as HCl.
Alternative and Related Synthetic Approaches
While the direct acylation with chloroacetyl chloride is the standard, insights from related compounds suggest potential alternative methods:
One-Pot Methods: For structurally related acetamides, one-pot synthesis involving reaction of aniline derivatives with methoxyacetic acid and subsequent chlorination using thionyl chloride has been reported. This method offers high purity (>99.8%) and yields (>93%) with environmental benefits by avoiding phosphorus-containing reagents and reducing waste (patent CN111978223B).
Solvent and Catalyst Choices: Use of nonpolar solvents like cyclohexane combined with acid-binding agents (e.g., triethylamine) can facilitate the reaction under reflux conditions, followed by careful quenching and crystallization steps.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reactants | 2-methoxy-5-sulfamoylaniline, chloroacetyl chloride | Molar ratio ~1:1.1 to ensure complete acylation |
| Base | Triethylamine (1.1 eq.) | Neutralizes HCl formed, prevents side reactions |
| Solvent | Dichloromethane, acetonitrile | Polar aprotic solvents preferred for solubility |
| Temperature | 0–25 °C (addition), then room temperature | Controls reaction rate and minimizes side reactions |
| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |
| Purification | Recrystallization from ethanol or ethyl acetate | Achieves high purity product |
| Yield | 70–90% | Dependent on scale and purification method |
Purification Techniques
Purification is critical due to the presence of residual starting materials, side products, and salts:
- Recrystallization: Commonly used solvents include ethanol, ethyl acetate, or mixtures with nonpolar solvents. Cooling rates and solvent choice affect crystal quality and yield.
- Chromatography: Silica gel column chromatography may be employed for small-scale or research-grade purification.
- Filtration and Drying: After crystallization, vacuum filtration and drying at 60–80 °C for 10–16 hours ensure removal of solvents and moisture.
Challenges and Considerations
- Handling of Chloroacetyl Chloride: Highly reactive and corrosive; requires controlled addition and appropriate safety measures.
- Control of Reaction Exotherm: The acylation is exothermic; temperature control is essential to avoid side reactions.
- Removal of HCl: Efficient neutralization and removal prevent degradation of product and equipment corrosion.
- Product Stability: The chloroacetamide moiety is reactive; storage under inert atmosphere and low temperature is recommended.
Summary Table of Preparation Methods
| Method | Reactants | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Direct Acylation (Standard) | 2-methoxy-5-sulfamoylaniline + chloroacetyl chloride + triethylamine | 0–25 °C, 2–6 h, polar aprotic solvent | 70–90 | >95 | Common laboratory and industrial method |
| One-Pot Chlorination Approach | 2-methoxy-5-sulfamoylaniline + methoxyacetic acid + thionyl chloride + triethylamine | Reflux in cyclohexane, 8 h reflux | >90 | >99.8 | Environmentally friendly, high purity |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methoxy-5-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of N-substituted acetamides or thioacetamides.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
- Enzyme Inhibition : It has been investigated as a potential inhibitor of carbonic anhydrase, an enzyme crucial for various physiological processes. The chloroacetamide group enhances its binding affinity to the enzyme's active site.
Medicine
- Therapeutic Potential : The compound has shown promise in antimicrobial and anticancer applications. Its unique structure allows it to interact with biological targets effectively, making it a candidate for further therapeutic development.
Antimicrobial Activity
Research indicates that 2-chloro-N-(2-methoxy-5-sulfamoylphenyl)acetamide exhibits significant antimicrobial properties against various pathogens:
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 28 |
| Staphylococcus aureus | 35 |
| Candida albicans | 25 |
The compound is particularly effective against Staphylococcus aureus, a Gram-positive bacterium known for its antibiotic resistance. Its mechanism involves inhibiting bacterial cell wall synthesis and disrupting metabolic pathways due to the presence of the sulfonamide moiety.
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can significantly reduce pro-inflammatory cytokine production in macrophage cell lines:
Table 2: Anti-inflammatory Effects on Cytokine Production
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| IL-6 | 150 | 75 |
| TNF-α | 200 | 90 |
These findings suggest potential applications in treating inflammatory diseases.
Case Study 1: Antibacterial Efficacy
In comparative studies against standard antibacterial agents like Ciprofloxacin, this compound exhibited comparable or superior antibacterial activity against both Staphylococcus aureus and Pseudomonas aeruginosa. This highlights its potential as a novel therapeutic agent for bacterial infections.
Case Study 2: Anti-inflammatory Effects
Further research into its anti-inflammatory properties revealed that treatment with this compound significantly reduced cytokine levels in macrophage cell lines, indicating its potential utility in managing inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methoxy-5-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes. The chloroacetamide group is crucial for its binding affinity and inhibitory activity .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substitutions
Key Observations:
Position of Sulfamoyl Group : The 5-sulfamoyl substitution in the target compound contrasts with the 4-sulfamoyl derivative in , which showed PARP-1 inhibitory activity. Positional isomerism significantly affects target binding and solubility .
Methoxy vs.
Chloroacetamide Core : All compounds share the 2-chloroacetamide backbone, which facilitates nucleophilic substitution reactions (e.g., S-alkylation in peptide stapling) .
Key Findings:
- Herbicidal Potency : Alachlor’s efficacy (EC₅₀: 0.1–1.0 µM) highlights the role of lipophilic substituents (e.g., ethyl, methoxymethyl) in membrane permeability .
- Cytotoxicity: The fluoro-phenoxy derivative in showed high cytotoxicity (IC₅₀: 1.8 µM) on Caco-2 cells, emphasizing the impact of electron-withdrawing groups on anticancer activity .
Key Insights:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve yields in PARP-1 inhibitor synthesis, while ethanol is preferred for simpler acetamides .
- Stapling Applications : The chloroacetamide group enables S-alkylation in peptide stapling, as seen in using NH₄HCO₃/ACN mixtures .
Biological Activity
2-Chloro-N-(2-methoxy-5-sulfamoylphenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the existing literature on its biological activity, including synthesis, mechanisms of action, and specific case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-methoxy-5-sulfamoylphenylamine with chloroacetyl chloride. Characterization methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against various strains of bacteria and fungi, showing promising results.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 28 |
| Staphylococcus aureus | 35 |
| Candida albicans | 25 |
The above data indicates that the compound is particularly effective against Staphylococcus aureus, a common Gram-positive bacterium known for its resistance to many antibiotics .
The mechanism through which this compound exerts its antimicrobial effects is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways. The presence of the sulfonamide moiety enhances its interaction with bacterial enzymes, leading to bactericidal effects .
Case Study 1: Antibacterial Efficacy
In a comparative study, this compound was evaluated against standard antibacterial agents such as Ciprofloxacin. Results indicated that this compound exhibited comparable or superior antibacterial activity against both S. aureus and Pseudomonas aeruginosa, suggesting its potential as a novel therapeutic agent in treating bacterial infections .
Case Study 2: Anti-inflammatory Properties
Research also highlights the anti-inflammatory properties of this compound. In vitro studies showed that it significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential application in inflammatory diseases .
Table 2: Anti-inflammatory Effects on Cytokine Production
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| IL-6 | 150 | 75 |
| TNF-α | 200 | 90 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-chloro-N-(2-methoxy-5-sulfamoylphenyl)acetamide, and what challenges are encountered in its purification?
- Methodology :
- Synthesis : A common approach involves nucleophilic substitution or amidation reactions. For example, a related chloroacetamide derivative was synthesized by reacting 2-chloroacetamide with a substituted aromatic aldehyde in acetonitrile under weak base conditions (e.g., K₂CO₃) with stirring for 24 hours at room temperature .
- Purification Challenges : Residual salts (e.g., K₂CO₃) and unreacted starting materials require filtration and solvent evaporation under reduced pressure. Column chromatography or recrystallization may be needed for high-purity yields.
- Table 1 : Example Reaction Conditions
| Reactant | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Chloroacetamide | Acetonitrile | K₂CO₃ | 24 | ~70–85 |
Q. How do the functional groups in this compound influence its reactivity and applications in medicinal chemistry?
- Functional Group Analysis :
- Chloro Group : Enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with thiols or amines) .
- Sulfamoyl Group : Potential hydrogen-bonding interactions with biological targets (e.g., enzymes), suggesting utility in drug design .
- Methoxy Group : Modulates lipophilicity and electronic effects, impacting bioavailability .
- Applications : The sulfamoyl moiety is structurally similar to sulfonamide drugs, indicating potential as a carbonic anhydrase inhibitor or antimicrobial agent .
Advanced Research Questions
Q. What computational methods are recommended to predict reactivity and interaction mechanisms with biological targets?
- Methodology :
- Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MESP) and HOMO-LUMO gaps to identify reactive sites .
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with proteins (e.g., SARS-CoV-2 main protease) .
- Data Sources : Validate predictions against experimental spectra (e.g., NMR, FTIR) and PubChem-derived structural data .
Q. How can contradictions in spectroscopic data (e.g., NMR chemical shifts) be resolved?
- Strategies :
- Multi-Technique Validation : Cross-reference NMR data with X-ray crystallography (e.g., single-crystal XRD) to confirm stereochemistry .
- Solvent Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) in NMR interpretations .
- Computational NMR : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian 09) .
Q. What are the best practices for crystallizing this compound to obtain high-quality single crystals for X-ray diffraction?
- Protocol :
- Solvent Selection : Use a mixture of polar (e.g., ethanol) and non-polar solvents (e.g., hexane) for slow evaporation .
- Temperature Control : Maintain a stable temperature (20–25°C) to avoid rapid nucleation.
- Seed Crystals : Introduce microcrystals from prior batches to guide growth .
Q. How does the electronic configuration of the sulfamoyl group affect its stability under acidic or basic conditions?
- Mechanistic Insight :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
